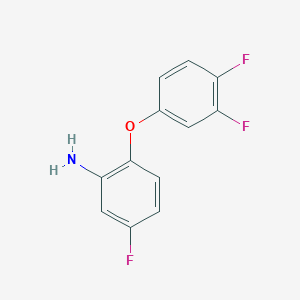

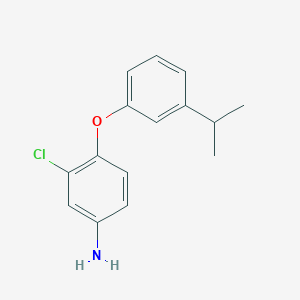

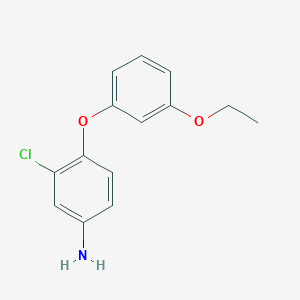

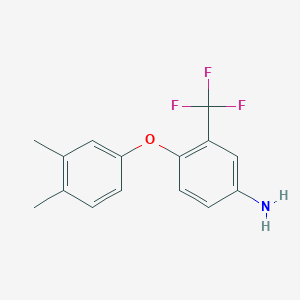

4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

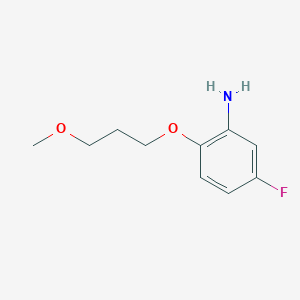

The compound "4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline" is a structurally complex molecule that incorporates both trifluoromethyl and dimethylphenoxy substituents on an aniline framework. The presence of these groups suggests that the compound could exhibit unique physical, chemical, and potentially biological properties, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of related trifluoromethoxy-substituted anilines typically involves metalation as a key step, where hydrogen/lithium permutation occurs with varying site selectivity based on the N-protective group used . For instance, the synthesis of ortho-trifluoromethoxylated aniline derivatives can be achieved using Togni reagent II, demonstrating the versatility of such methods in producing a broad spectrum of aniline derivatives . Additionally, the synthesis of 4-trifluoromethoxyaniline derivatives has been reported, which could provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of trifluoromethyl aniline derivatives has been studied using experimental and theoretical vibrational analysis, revealing the effects of substituents on the aniline structure . The conformational study of a related complex, (\eta^6-(4-(trifluoromethoxy)aniline)tricarbonylchromium), indicates that the trifluoromethoxy group tends to adopt a nearly perpendicular orientation to the arene ring, which could be relevant to the molecular structure of "4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline" .

Chemical Reactions Analysis

The reactivity of anilines with trifluoromethyl groups can be influenced by the presence of other functional groups. For example, selective trifluoroacetylation of anilines has been achieved using ethyl trifluoroacetate in the presence of a catalyst . This suggests that the compound may also participate in selective reactions due to the presence of the trifluoromethyl group.

Physical and Chemical Properties Analysis

Trifluoromethyl and trifluoromethoxy groups can significantly impact the physical properties of aniline derivatives. For instance, liquid crystalline properties have been observed in derivatives bearing these groups, with the trifluoromethoxy derivatives exhibiting high orientational order in the smectic A phase . The synthesis of dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit has also been reported, which could be related to the self-assembly and mesogenic properties of the compound .

Scientific Research Applications

Liquid Crystalline Properties : A study by Miyajima et al. (1995) focused on derivatives of 4-substituted benzylidene aniline, which include compounds similar to 4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline. They found that these derivatives exhibit stable smectic and nematic phases, important for liquid crystalline applications. The study highlighted the effects of trifluoromethylation on liquid crystalline properties (Miyajima et al., 1995).

Synthesis and Redox Properties : Ito et al. (2002) conducted a study on all-para-brominated poly(N-phenyl-m-aniline)s, which are related to the compound . They explored the synthesis, crystal structures, and redox properties, confirming the compounds can be oxidized into dications with triplet spin-multiplicity (Ito et al., 2002).

Ortho-effect in Aniline Derivatives : Grocock et al. (1971) discussed the synthesis challenges and properties of 2-amino-benzylidyne trifluoride, a compound similar to 4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline. They examined factors like steric effects and hydrogen bonding, contributing to the understanding of aniline derivatives (Grocock et al., 1971).

Dendrimer Synthesis and Structure : Morar et al. (2018) explored the use of 4-(n-octyloxy)aniline in the synthesis of novel dendritic melamines, which are structurally related to 4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline. This research is significant for the development of new organic materials with potential applications in nanotechnology and materials science (Morar et al., 2018).

Potential NLO Materials : Revathi et al. (2017) investigated the vibrational analysis of compounds including 4-chloro-3-(trifluoromethyl)aniline, which are structurally akin to the compound . Their research contributes to the understanding of the electronic and structural properties of aniline derivatives, potentially useful in nonlinear optics (NLO) applications (Revathi et al., 2017).

properties

IUPAC Name |

4-(3,4-dimethylphenoxy)-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO/c1-9-3-5-12(7-10(9)2)20-14-6-4-11(19)8-13(14)15(16,17)18/h3-8H,19H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZZCCOJDAYAQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B1329034.png)